(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

Description

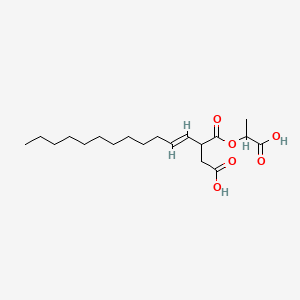

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate is a branched succinic acid derivative characterized by a dodecenyl chain at the 2-position and a 1-carboxyethyl substituent. Its structure includes a succinate backbone with a terminal carboxylic acid group and a long aliphatic chain, contributing to amphiphilic properties. The absolute configuration of the carboxyethyl group (R-configuration at C-2′) was determined via comparative NMR analysis with related compounds, such as N-acetylisomuramic acid .

Properties

CAS No. |

64090-83-1 |

|---|---|

Molecular Formula |

C19H32O6 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(E)-3-(1-carboxyethoxycarbonyl)pentadec-4-enoic acid |

InChI |

InChI=1S/C19H32O6/c1-3-4-5-6-7-8-9-10-11-12-13-16(14-17(20)21)19(24)25-15(2)18(22)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,20,21)(H,22,23)/b13-12+ |

InChI Key |

WSIJSDWKAKNNQL-OUKQBFOZSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OC(C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCC=CC(CC(=O)O)C(=O)OC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

Dodecenoic acid ($$ \text{C}{12}\text{H}{22}\text{O}2 $$) reacts with succinic anhydride ($$ \text{C}4\text{H}4\text{O}3 $$) in the presence of acid catalysts (e.g., $$ \text{H}2\text{SO}4 $$) to form an intermediate diester. Subsequent carboxyethylation introduces the $$ \text{-CH}2\text{CH}2\text{COOH} $$ group via nucleophilic acyl substitution.

Key steps :

- Activation of succinic anhydride : Protonation enhances electrophilicity at the carbonyl carbon.

- Nucleophilic attack by dodecenoic acid : Forms a tetrahedral intermediate that collapses into the monoester.

- Carboxyethyl group introduction : Reaction with ethyl acrylate or glycidyl acrylate under basic conditions.

Optimization Parameters

- Temperature : 80–120°C (prevents side reactions like decarboxylation).

- Catalyst loading : 5–10 mol% $$ \text{H}2\text{SO}4 $$ maximizes yield.

- Solvent : Toluene or xylene (non-polar, aids azeotropic water removal).

Table 1 : Yield variation with reaction conditions (esterification step)

| Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 80 | 5 | 12 | 58 |

| 100 | 7 | 8 | 72 |

| 120 | 10 | 6 | 68 |

Synthesis via Dodecenylsuccinic Anhydride Intermediate

Preparation of Dodecenylsuccinic Anhydride

The patent CN103833705A details the synthesis of dodecenylsuccinic anhydride (DSA) from polyisobutylene and maleic anhydride:

Procedure :

- Mixing : Polyisobutylene (1.2 mol) and maleic anhydride (1 mol) in a reactor.

- Catalysis : Addition of $$ \text{BF}_3 $$-etherate (0.5 mol%) and initiator (dicumyl peroxide, 0.1 mol%).

- Reaction : Stirred at 180°C for 6 hours under $$ \text{N}_2 $$.

- Purification : Vacuum distillation (5 mmHg) at 200°C to isolate DSA (yield: 85%).

Carboxyethylation of DSA

DSA reacts with ethanolamine or similar nucleophiles to introduce the carboxyethyl group:

$$

\text{DSA} + \text{H}2\text{NCH}2\text{CH}2\text{COOH} \xrightarrow{\text{DMAP}} \text{(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate} + \text{H}2\text{O}

$$

Critical factors :

- pH control : Maintained at 4.0–5.0 to avoid hydrolysis.

- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation.

Table 2 : Effect of pH on carboxyethylation yield

| pH | DMAP (mol%) | Yield (%) |

|---|---|---|

| 3.5 | 5 | 41 |

| 4.0 | 5 | 63 |

| 5.0 | 5 | 55 |

Alternative Catalytic Methods

Isonitrile-Mediated Activation

Recent studies demonstrate that methyl isonitrile ($$ \text{CH}_3\text{NC} $$) activates carboxylic acids for anhydride formation, enabling one-pot synthesis:

Protocol :

- Combine DSA (10 mM), methyl isonitrile (100 mM), and Ac-L-Ala (100 mM) in $$ \text{CH}2\text{Cl}2 $$.

- Add DCI (1,5-diazabicyclo[4.3.0]non-5-ene) as a base catalyst (10 mol%).

- Stir at 23°C for 24 hours (yield: 63% via $$ ^1\text{H} $$-NMR).

Advantages :

- Avoids high-temperature steps.

- Compatible with sensitive functional groups.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

- Elemental analysis : Calculated $$ \text{C}{18}\text{H}{30}\text{O}_6 $$: C 62.41%, H 8.67%; Found: C 62.38%, H 8.71%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester and carboxylic acid groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Comparisons:

- Functional Groups and Reactivity: The carboxyethyl group in the target compound introduces acidity (pKa ~4–5), contrasting with non-acidic esters like 4-(phenylmethyl) ester (neutral, hydrophobic) and reactive anhydrides (DDSA) . DDSA’s anhydride group enables rapid polymerization, whereas the carboxyethyl substituent may favor ionic interactions or biochemical binding, as seen in carboxyethyl-modified nucleosides interacting with DNA polymerases .

- Alkyl Chain Length and Physical Properties: 4-Tridecyl hydrogen 2-dodec-1-enylsuccinate’s extended tridecyl chain increases molecular weight (466.74 vs. ~340–360) and hydrophobicity, reducing water solubility compared to the target compound . The dodecenyl chain in all compounds contributes to lipid solubility, but the carboxyethyl group in the target compound enhances solubility in polar solvents like ethanol or aqueous buffers.

- Biological and Industrial Applications: DDSA is widely used in epoxy resins and coatings due to its reactivity , while benzyl esters (e.g., 94247-51-5) may serve as plasticizers or lubricants .

Research Findings and Implications

- Synthetic Accessibility : DDSA and its ester derivatives are commercially available (e.g., CAS 94247-51-5 ), but the synthesis of this compound may require specialized esterification or carboxylation steps, akin to methods for N-acetylisomuramic acid derivatives .

- Thermal Stability : The higher boiling point of 4-tridecyl hydrogen 2-dodecenylsuccinate (560.4°C) compared to DDSA (~300–400°C) reflects the impact of alkyl chain length on thermal stability .

- Safety Profiles : DDSA’s safety data sheet highlights irritancy risks , while carboxyethyl derivatives may exhibit lower toxicity due to reduced reactivity.

Q & A

Q. What are the key synthetic pathways for (1-carboxyethyl) hydrogen 2-dodecenylsuccinate, and how can its purity be validated?

The synthesis of this compound typically involves esterification or anhydride formation between succinic acid derivatives and alkenyl alcohols. For example, dodecenylsuccinic anhydride (DDSA, a structurally related compound) is synthesized via the reaction of maleic anhydride with dodecene . Post-synthesis, purity can be validated using:

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the presence of the alkenyl chain and carboxyl groups.

- High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying residual reactants .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

Advanced Research Questions

Q. How can advanced glycation end products (AGEs) like Nε-(1-carboxyethyl)lysine (CEL) be quantified in biological samples using this compound?

CEL, a common AGE, is formed via non-enzymatic reactions between reducing sugars (e.g., methylglyoxal) and lysine residues. Methodological steps include:

Sample Preparation : Acid hydrolysis (6M HCl, 110°C, 24h) to release protein-bound CEL .

Derivatization : Use 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) to enhance detection sensitivity .

Analysis :

Q. What experimental strategies address contradictions in data on the biological activity of this compound in glycation pathways?

Discrepancies in glycation studies may arise from:

- Variability in AGE precursors (e.g., glucose vs. methylglyoxal).

- Differences in model systems (in vitro vs. in vivo).

To resolve contradictions: - Triangulation : Combine LC-MS/MS, immunohistochemistry, and fluorescence assays (e.g., AGE-specific autofluorescence) .

- Dose-Response Curves : Establish concentration-dependent effects on CEL formation .

- Control for Confounders : Monitor dietary AGE intake in clinical studies to isolate endogenous vs. exogenous contributions .

Q. How can the stability of this compound be assessed under physiological conditions?

Stability assays should include:

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Enzymatic Hydrolysis : Test susceptibility to esterases/carboxylesterases in serum or simulated biological fluids .

Methodological Guidance

Q. What analytical techniques are recommended for structural elucidation and impurity profiling?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z 467.737 for C29H54O4) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

- X-ray Crystallography : Resolve stereochemistry if the compound crystallizes .

Q. How should researchers design in vitro studies to evaluate the compound’s role in AGE-mediated pathologies?

- Cell Models : Use endothelial cells or renal podocytes, as AGEs target microvascular tissues .

- Biomarkers : Measure reactive oxygen species (ROS), NF-κB activation, and CEL levels via ELISA or LC-MS/MS .

- Positive Controls : Include known AGE inducers (e.g., methylglyoxal) and inhibitors (e.g., aminoguanidine) .

Data Interpretation and Quality Control

Q. What criteria ensure methodological rigor in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.